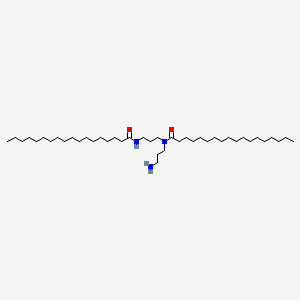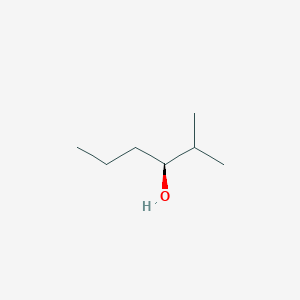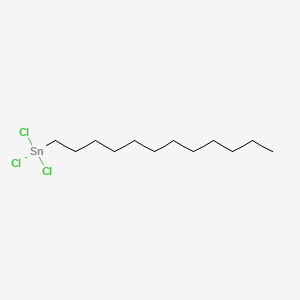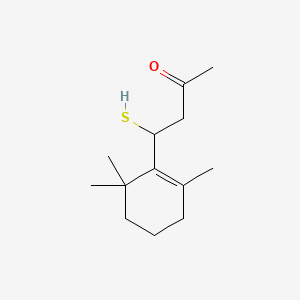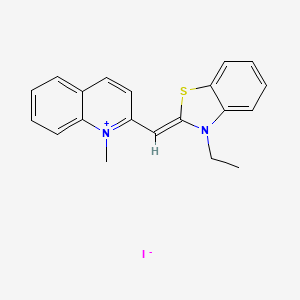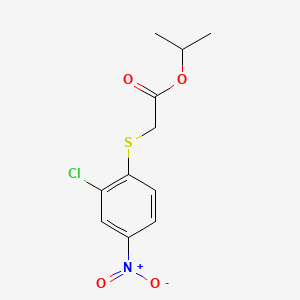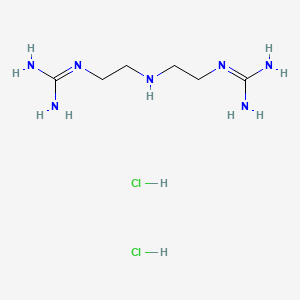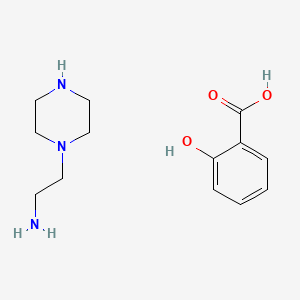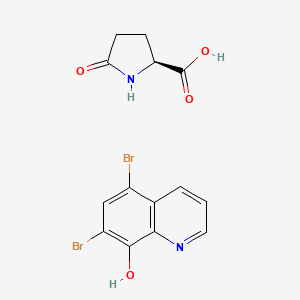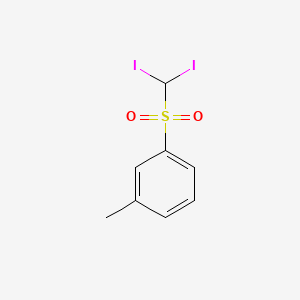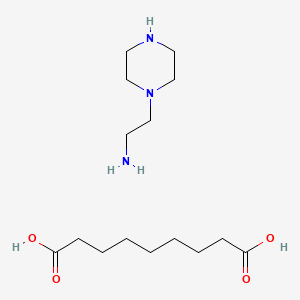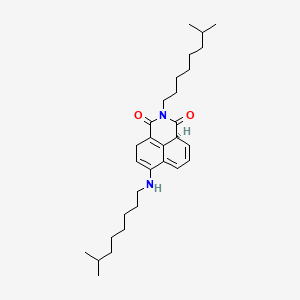![molecular formula C14H17ClN2O B12685673 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide CAS No. 93923-58-1](/img/structure/B12685673.png)
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide is a chemical compound with the molecular formula C14H17ClN2O It is known for its unique structure, which includes a pyridinium ring substituted with a chlorophenylaminoethyl group and a methyl group
Preparation Methods
The synthesis of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide typically involves the reaction of 2-chloroaniline with 4-methylpyridine in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-[2-[(2-Chlorophenyl)amino]ethyl]-4-methylpyridinium hydroxide can be compared with other similar compounds, such as:
2-Chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]aniline: This compound shares a similar structure but lacks the hydroxide group.
4-Methylpyridine derivatives: These compounds have the pyridine ring with various substituents, offering different chemical and biological properties.
Properties
CAS No. |
93923-58-1 |
|---|---|
Molecular Formula |
C14H17ClN2O |
Molecular Weight |
264.75 g/mol |
IUPAC Name |
2-chloro-N-[2-(4-methylpyridin-1-ium-1-yl)ethyl]aniline;hydroxide |
InChI |
InChI=1S/C14H16ClN2.H2O/c1-12-6-9-17(10-7-12)11-8-16-14-5-3-2-4-13(14)15;/h2-7,9-10,16H,8,11H2,1H3;1H2/q+1;/p-1 |
InChI Key |
WAYXPYXLWHUWBQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=[N+](C=C1)CCNC2=CC=CC=C2Cl.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


